Welcome to the BenchChem Online Store!
molecular formula C7H4F2N2O4 B2965860 2,4-Difluoro-3-methyl-1,5-dinitrobenzene CAS No. 112822-76-1

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

Cat. No. B2965860
M. Wt: 218.116
InChI Key: GONFSKOWDVAZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04894458

Procedure details

To a suspension of iron powder (16.8 g, 100 mesh) in water (140 ml), with vigorous stirring at 50° C., was slowly added concentrated hydrochloric acid (3 ml). After hot ethanol (90 ml) was mixed, 2,6-difluoro-3,5-dinitrotoluene (21.8 g) was added portionwise to the suspension at 55° to 56° C. during 5 minutes. After stirring for 1.5 hours at 55° to 60° C., to the reacting mixture was added sodium hydrogensulfate (3.48 g) and stirred for further 30 minutes at the same temperature. To the reacting mixture was added benzene (100 ml), stirred for 10 minutes and insoluble materials were filtered off, and then the materials were washed with benzene. To the filtrate and washings were added water and active carbon, stirred sufficiently and filtered off. The organic layer was separated and the water layer was further extracted with benzene. The organic layer was combined, washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (11.82 g) as pale brown crystals.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
3.48 g
Type
reactant
Reaction Step Four
Name
Quantity
140 mL
Type
solvent
Reaction Step Five
Name
Quantity
16.8 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.C(O)C.[F:5][C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([N+:15]([O-:17])=[O:16])=[C:8]([F:18])[C:7]=1[CH3:19].S([O-])(O)(=O)=O.[Na+]>O.[Fe].C1C=CC=CC=1>[F:5][C:6]1[C:7]([CH3:19])=[C:8]([F:18])[C:9]([N+:15]([O-:17])=[O:16])=[CH:10][C:11]=1[NH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
21.8 g
Type
reactant
Smiles
FC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F)C
Step Four
Name
Quantity
3.48 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
O
Name
Quantity
16.8 g
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1.5 hours at 55° to 60° C., to the reacting mixture
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for further 30 minutes at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
WASH
Type
WASH
Details
the materials were washed with benzene
ADDITION
Type
ADDITION
Details
To the filtrate and washings were added water and active carbon
STIRRING
Type
STIRRING
Details
stirred sufficiently
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was further extracted with benzene
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1C)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.82 g
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.